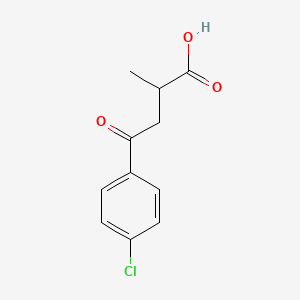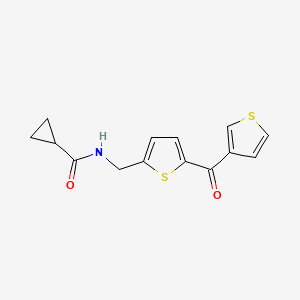
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide is a compound of interest in various scientific fields due to its unique structural properties
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide typically involves multiple steps, including the construction of the quinoline and pyridazine rings, followed by the introduction of functional groups. Key reagents and reaction conditions may include various catalysts, solvents, and controlled temperature environments to ensure optimal yields.
Industrial Production Methods: : Industrial production may scale up these synthetic routes, focusing on cost-effective and efficient processes. Optimization of reaction conditions, purification methods, and quality control measures are crucial to meet industrial standards.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions might be facilitated by agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Various substitution reactions can occur, particularly at the fluorine and quinoline positions, using halogens or other nucleophiles.
Common Reagents and Conditions: : These reactions often require specific reagents like bases or acids to catalyze the reactions, along with specific temperature and pressure conditions to optimize the results.
Major Products: : The major products from these reactions vary depending on the reaction type but can include oxidized or reduced forms of the original compound or substituted derivatives with different functional groups.
科学的研究の応用
In Chemistry: : This compound can serve as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.
In Biology and Medicine: : It has potential as a pharmacophore in the design of new drugs, particularly in targeting specific enzymes or receptors involved in disease pathways.
In Industry: : Beyond pharmaceuticals, it could be used in the creation of specialty chemicals or advanced materials with unique properties.
作用機序
The mechanism by which N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. These interactions can lead to various pharmacological effects, making it a candidate for therapeutic applications.
類似化合物との比較
Compared to other similar heterocyclic compounds, N-(6-((4-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-4-oxobutyl)thio)pyridazin-3-yl)acetamide stands out due to its specific combination of quinoline and pyridazine rings, as well as the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Similar Compounds
Quinoline Derivatives: : Compounds with a similar quinoline backbone but lacking the pyridazine ring.
Pyridazine Derivatives: : Compounds that have the pyridazine ring but differ in other substituents.
Fluorinated Compounds: : Other compounds with a fluorine atom, providing unique electronic properties.
So, what else are you curious about this compound? Or do you want to dive into another topic?
特性
IUPAC Name |
N-[6-[4-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-4-oxobutyl]sulfanylpyridazin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-13-5-6-15-12-16(21)7-8-17(15)25(13)20(27)4-3-11-28-19-10-9-18(23-24-19)22-14(2)26/h7-10,12-13H,3-6,11H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLVDGDEIGIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)CCCSC3=NN=C(C=C3)NC(=O)C)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide](/img/structure/B2823155.png)
![{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823156.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanol](/img/structure/B2823158.png)

![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2823160.png)
![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2823162.png)
![N-({4-[(2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2823163.png)
![1-(2-CHLOROPHENYL)-3-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]UREA](/img/structure/B2823164.png)




![1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2823172.png)

